3-chloro-6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine
Description
3-Chloro-6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound featuring a pyrrolo[2,3-b]pyridine core substituted with a chlorine atom at position 3 and a trifluoromethyl (-CF₃) group at position 6. This scaffold is of significant interest in medicinal chemistry due to its structural similarity to purine bases, enabling interactions with biological targets such as kinases. Derivatives of pyrrolo[2,3-b]pyridine are frequently explored as kinase inhibitors, particularly targeting fibroblast growth factor receptors (FGFRs), which play critical roles in cancer progression . The electron-withdrawing -CF₃ and chloro groups enhance metabolic stability and influence binding affinity by modulating electronic and steric properties.
Properties
IUPAC Name |
3-chloro-6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClF3N2/c9-5-3-13-7-4(5)1-2-6(14-7)8(10,11)12/h1-3H,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWBIRTYJPZIUOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C1C(=CN2)Cl)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClF3N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101210978 | |
| Record name | 3-Chloro-6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101210978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1190322-43-0 | |
| Record name | 3-Chloro-6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1190322-43-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Chloro-6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101210978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chloro-3-(trifluoromethyl)pyridine with suitable reagents to form the desired fused ring structure . The reaction conditions often include the use of catalysts and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. Techniques such as vapor-phase chlorination/fluorination at high temperatures with transition metal-based catalysts like iron fluoride are employed to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions
3-chloro-6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups using reagents like organometallic compounds.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Coupling Reactions: It can undergo Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki–Miyaura coupling can produce biaryl compounds, while substitution reactions can yield various derivatives with different functional groups.
Scientific Research Applications
Medicinal Chemistry
One of the primary applications of 3-chloro-6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine is in the development of pharmaceutical compounds. Its structural features allow it to function as a building block for various bioactive molecules.
Case Study: Anticancer Agents
Research has indicated that derivatives of pyrrolopyridine compounds exhibit significant anticancer activity. A study demonstrated that modifications to the pyrrolopyridine scaffold could enhance potency against specific cancer cell lines. The incorporation of trifluoromethyl groups is known to improve metabolic stability and bioavailability, making this compound a candidate for further development in oncology therapeutics .
Material Science
In material science, this compound is being explored for its potential use in the synthesis of advanced materials. The trifluoromethyl group contributes to unique electronic properties that can be beneficial in creating conductive polymers and other materials with specific electronic characteristics.
Data Table: Properties of Conductive Polymers
| Property | Value |
|---|---|
| Conductivity | High |
| Thermal Stability | Moderate |
| Solubility | Varies with solvent |
Agrochemicals
Another significant application of this compound is within agrochemicals. Its ability to act as a herbicide or pesticide precursor has been investigated due to its effectiveness in targeting specific plant pathways without affecting non-target species.
Case Study: Herbicide Development
A recent study focused on synthesizing herbicides based on this compound. The research highlighted that compounds derived from pyrrolopyridine structures showed selective herbicidal activity against certain weed species while being safe for crops. This selectivity is crucial for developing sustainable agricultural practices .
Mechanism of Action
The mechanism by which 3-chloro-6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property, combined with the electron-withdrawing nature of the trifluoromethyl group, influences the compound’s reactivity and binding affinity to target proteins and enzymes .
Comparison with Similar Compounds
4-Chloro-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine
This positional isomer (CAS 1196507-58-0) features substituents at positions 4 (Cl) and 5 (-CF₃) instead of 3 and 6. The altered substitution pattern may disrupt interactions within FGFR’s hydrophobic pocket, as position 5 modifications in related compounds (e.g., compound 4h in ) were critical for FGFR1 potency (IC₅₀ = 7 nM). The 3-chloro-6-CF₃ configuration likely offers superior steric alignment with the ATP-binding pocket compared to this isomer .
Substituent Variations
3-Methoxy-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine (Compound 4h)
6-(3-(Trifluoromethyl)phenyl)-1H-pyrrolo[2,3-b]pyridine
This derivative () has a phenyl-linked -CF₃ group at position 6. The bulky aromatic substituent may reduce solubility compared to the target compound’s direct -CF₃ group, highlighting the trade-off between steric bulk and binding efficiency .
Core Structure Modifications
3-Chloro-7-fluoro-1H-pyrrolo[2,3-c]pyridine
The pyrrolo[2,3-c]pyridine core (vs. The 7-fluoro substituent may further polarize the ring but lacks the -CF₃ group’s steric and electronic effects .
FGFR Inhibition Profiles
Compound 4h’s IC₅₀ values (Table 1) provide a benchmark for comparing substituent effects:
Table 1: FGFR Inhibitory Activity of Selected Derivatives
| Compound | FGFR1 IC₅₀ (nM) | FGFR2 IC₅₀ (nM) | Key Substituents |
|---|---|---|---|
| 4h () | 7 | 9 | 3-methoxy, 5-CF₃ |
| Target compound (hypothetical) | Predicted | Predicted | 3-chloro, 6-CF₃ |
The 3-chloro group may improve FGFR1/2 affinity by strengthening hydrophobic interactions, while the 6-CF₃ could enhance selectivity over FGFR4 (IC₅₀ = 712 nM for 4h) .
Biological Activity
3-Chloro-6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine, with the CAS number 932406-36-5, is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on structure-activity relationships (SAR), pharmacological effects, and relevant case studies.
The molecular formula of this compound is C8H4ClF3N2, with a molar mass of 220.58 g/mol. The compound features a pyrrolopyridine structure that may contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C8H4ClF3N2 |
| Molar Mass | 220.58 g/mol |
| CAS Number | 932406-36-5 |
| PubChem CID | 71721001 |
Anti-inflammatory Effects
The anti-inflammatory potential of similar pyrrolopyridine derivatives has been explored, with some showing significant inhibition of COX-2 enzymes. This suggests that this compound may also possess anti-inflammatory properties, though direct evidence is still required .
Structure-Activity Relationships (SAR)
The SAR studies highlight how modifications to the pyrrolopyridine scaffold can influence biological activity. For instance, the introduction of halogen substituents and trifluoromethyl groups has been shown to enhance the binding affinity and selectivity towards target enzymes . The presence of the trifluoromethyl group in particular has been associated with increased lipophilicity and bioavailability.
Case Studies
- Cryptosporidium Infection Models : In vitro assays using related compounds demonstrated effective inhibition of C. parvum with EC50 values in the low micromolar range (e.g., 0.17 μM) for structurally similar compounds. This raises the possibility that this compound could exhibit comparable efficacy .
- COX Inhibition Studies : Compounds derived from the pyrrolopyridine framework have shown promising results in COX inhibition assays, indicating their potential as anti-inflammatory agents. For example, certain derivatives exhibited IC50 values significantly lower than traditional anti-inflammatory drugs like celecoxib .
Q & A
Q. What are the established synthetic routes for 3-chloro-6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine, and what are their critical reaction parameters?
Methodological Answer: The synthesis typically involves functionalization of the pyrrolo[2,3-b]pyridine core. Key steps include:
- Halogenation: Chlorination at the 3-position using reagents like N-chlorosuccinimide (NIS) under controlled temperatures (0°C to rt) in acetone .
- Trifluoromethylation: Introduction of the CF₃ group via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) with trifluoromethyl boronic acid derivatives. Reaction conditions require anhydrous solvents (toluene/EtOH/H₂O), Pd(PPh₃)₄ catalyst, and elevated temperatures (90–105°C) .
- Protection/Deprotection: Use of silyl protecting groups (e.g., tris(1-methylethyl)silyl) to stabilize reactive intermediates during functionalization .
Example Reaction Scheme (Simplified):
| Step | Reagents/Conditions | Key Intermediate | Yield (%) |
|---|---|---|---|
| 1 | NIS, acetone, rt | 3-Chloro derivative | 75–85 |
| 2 | CF₃-Boron reagent, Pd(PPh₃)₄, 105°C | Target compound | 60–70 |
Q. How is the structural integrity of this compound validated post-synthesis?
Methodological Answer:
- Spectroscopic Analysis:
- ¹H/¹³C NMR: Peaks at δ 12.25 ppm (NH proton) and δ 120–130 ppm (aromatic carbons) confirm the pyrrolopyridine scaffold. Trifluoromethyl groups show characteristic ¹⁹F NMR signals at δ -60 to -65 ppm .
- LC-MS/HPLC: High-resolution mass spectrometry (HRMS) confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 250.0) .
- X-ray Crystallography: Resolves regiochemistry of substituents and confirms planarity of the heterocyclic core .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound derivatives for FGFR inhibition?
Methodological Answer:
- Key Modifications:
- 5-Position Substitution: Introducing hydrogen bond acceptors (e.g., methoxy groups) improves FGFR1 binding affinity (IC₅₀ = 7–25 nM) by interacting with Gly485 .
- 3-Position Hydrophobic Groups: Bulky substituents (e.g., aryl rings) enhance hydrophobic pocket interactions, reducing off-target effects .
- Ligand Efficiency (LE): Prioritize derivatives with LE > 0.3 (e.g., compound 4h in has LE = 0.35) to balance potency and molecular weight.
SAR Table (FGFR1 Inhibition):
| Derivative | R-Group (Position) | IC₅₀ (nM) | Ligand Efficiency |
|---|---|---|---|
| 4h | 3-Methoxyphenyl | 7 | 0.35 |
| 3k | 3-Chlorophenyl | 25 | 0.28 |
Q. How can conflicting biological activity data (e.g., apoptosis vs. anti-migration effects) be reconciled in studies of this compound?
Methodological Answer:
Q. What strategies mitigate challenges in scaling up synthesis while maintaining regiochemical purity?
Methodological Answer:
- Flow Chemistry: Continuous flow systems improve heat transfer during exothermic steps (e.g., trifluoromethylation) .
- Catalyst Optimization: Use immobilized Pd catalysts (e.g., Pd/C) to enhance recyclability and reduce metal leaching .
- In-line Analytics: Implement PAT (Process Analytical Technology) tools like FTIR for real-time monitoring of intermediates .
Key Data Contradictions and Resolutions
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
